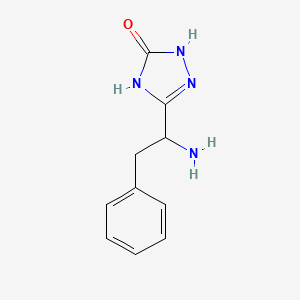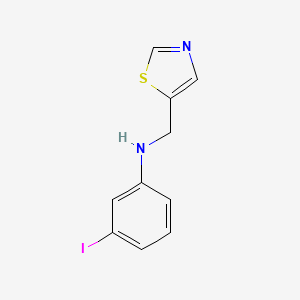![molecular formula C16H17N3O3 B13251912 8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13251912.png)
8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with a nitrophenyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2,6-diaminopyridine in the presence of a suitable catalyst, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one: A simpler analog without the nitrophenyl and dimethyl groups.
2-(4-Nitrophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the dimethyl groups.
8,8-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one: Lacks the nitrophenyl group.
Uniqueness
8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both the nitrophenyl and dimethyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups enhances its reactivity and broadens its range of applications in scientific research.
特性
分子式 |
C16H17N3O3 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC名 |
8,8-dimethyl-2-(4-nitrophenyl)-7,9-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N3O3/c1-16(2)7-8-18-14(10-16)17-13(9-15(18)20)11-3-5-12(6-4-11)19(21)22/h3-6,9H,7-8,10H2,1-2H3 |
InChIキー |
YTPDBTPKUIMQSU-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN2C(=NC(=CC2=O)C3=CC=C(C=C3)[N+](=O)[O-])C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine](/img/structure/B13251842.png)
![N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine](/img/structure/B13251845.png)
![2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13251849.png)
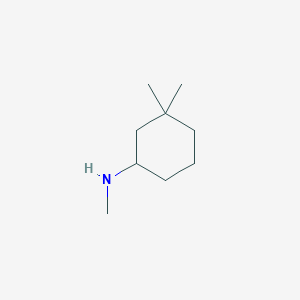
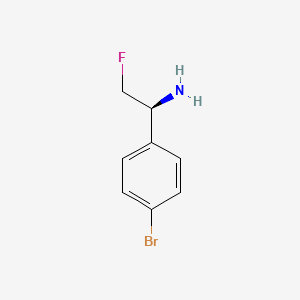

![2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13251891.png)
![4-[(2-Ethylbutyl)amino]cyclohexan-1-OL](/img/structure/B13251896.png)
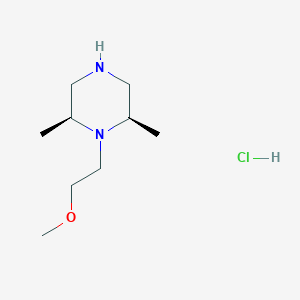
![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13251902.png)

